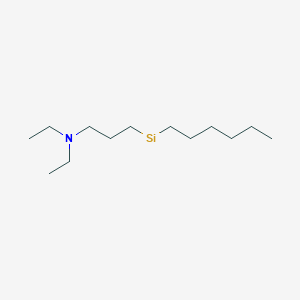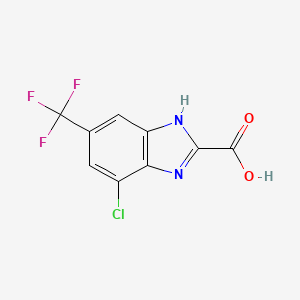![molecular formula C8H10N2O B14205053 N-[(1R)-1-Phenylethyl]nitrous amide CAS No. 791719-70-5](/img/structure/B14205053.png)
N-[(1R)-1-Phenylethyl]nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-Phenylethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(1R)-1-Phenylethyl]nitrous amide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the N-nitrosamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of nitrosyl cation and carboxamides under controlled conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-Phenylethyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[(1R)-1-Phenylethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to form reactive intermediates.
Mechanism of Action
The mechanism of action of N-[(1R)-1-Phenylethyl]nitrous amide involves the formation of reactive intermediates, such as diazonium ions, through enzymatic reactions. These intermediates can alkylate nucleophilic sites in DNA, leading to potential mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosoureas: These compounds also contain a nitroso group bonded to the nitrogen of an amide and are known for their use in cancer treatment.
N-Nitrosoguanidines: Similar in structure, these compounds are studied for their mutagenic properties.
N-Nitrosocarbamates: These compounds are used in various industrial applications and have similar reactivity patterns.
Properties
CAS No. |
791719-70-5 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7(9-10-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,11)/t7-/m1/s1 |
InChI Key |
AVXFPTXQSURIPM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NN=O |
Canonical SMILES |
CC(C1=CC=CC=C1)NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


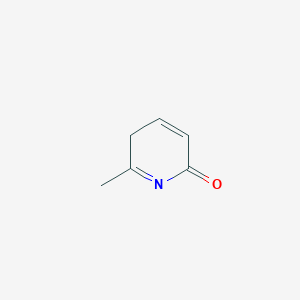
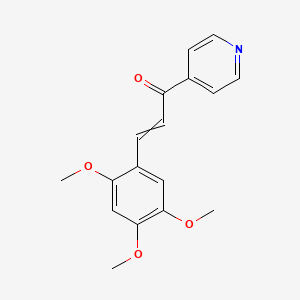
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)

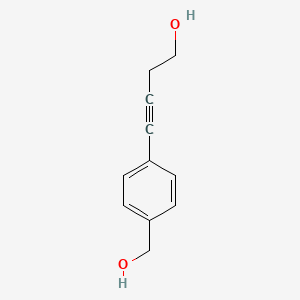
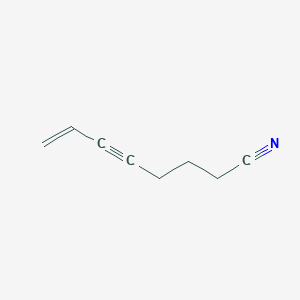
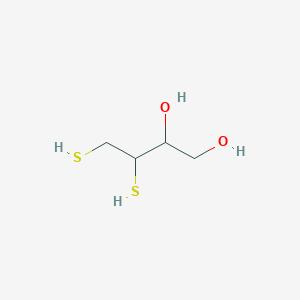
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
